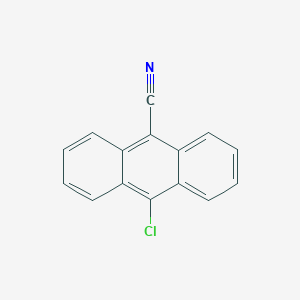

10-Chloroanthracene-9-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

10-chloroanthracene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDVTSKVEUHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346994 | |

| Record name | 10-chloroanthracene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213-82-7 | |

| Record name | 10-chloroanthracene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 10 Chloroanthracene 9 Carbonitrile

High-Resolution Surface and Molecular Spectroscopic Techniques

Advanced microscopic and spectroscopic techniques have been pivotal in elucidating the intricate details of 10-Chloroanthracene-9-carbonitrile at the atomic and molecular levels. These methods provide unparalleled insights into its surface behavior, charge distribution, and vibrational modes.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) Investigations of this compound on Surfaces

Scanning probe microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), have proven to be powerful tools for real-space investigation of molecular adsorbates on various surfaces. uni-regensburg.de While STM is sensitive to the electronic structure, AFM can probe the geometric structure, and the combination of both allows for a comprehensive analysis. uni-regensburg.de

Studies of this compound (ClAnCN) on a double layer of NaCl on Cu(111) have been conducted using a qPlus-based frequency-modulation atomic force microscope (FM-AFM) in ultrahigh vacuum at low temperatures (around 5 K). uni-regensburg.deaps.org For enhanced resolution, the AFM tip is often functionalized with a carbon monoxide (CO) molecule. aps.org This setup enables the simultaneous acquisition of both STM and AFM data, providing complementary information about the molecule's electronic and geometric properties. uni-regensburg.de

The analysis of local tunneling decay lengths, often visualized as κ maps, provides information about the electronic work function of the surface at a very high spatial resolution. While direct experimental data on the κ maps specifically for this compound is not extensively detailed in the provided results, the techniques used in its study are capable of generating such maps. This analysis is crucial for understanding the electronic landscape of the molecule on the substrate.

Kelvin Probe Force Spectroscopy (KPFS), also known as surface potential microscopy, is a non-contact AFM variant that maps the local work function or surface potential of a sample. wikipedia.org It measures the contact potential difference (CPD) between the conductive AFM tip and the sample surface. aps.org This technique has been applied to study this compound to understand its charge distribution. aps.org However, at very close tip-sample distances, the interpretation of KPFS maps can become complex due to the influence of nonelectrostatic short-range forces, which can even lead to contrast inversions. aps.org These interactions are influenced by the significant electric fields in the junction, which can cause ionic and electronic polarization. aps.org

To overcome the limitations of KPFS at close distances, a novel FM-AFM-based technique has been developed to probe charge distributions on an atomic scale. aps.org This method utilizes the distance dependence of the electric field to map charge distribution with high resolution. aps.org For this compound on a NaCl/Cu(111) surface, this technique, in conjunction with CO-functionalized tips, has been instrumental in mapping the charge distribution within the molecule. aps.org The identification of the chlorine atom and the carbonitrile group was aided by comparing the AFM data with that of 9,10-anthracenedicarbonitrile, which allowed for the clear recognition of the carbonitrile group. uni-regensburg.de

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. While specific ¹H and ¹³C NMR data for this compound were not found in the search results, data for related anthracene (B1667546) derivatives are available and provide a basis for expected spectral features. For instance, the ¹H NMR spectrum of 10-Chloro-9-anthraldehyde, a structurally similar compound, has been recorded. spectrabase.com Similarly, ¹³C NMR data is available for 9,10-Bis(chloromethyl)anthracene. chemicalbook.com The analysis of unsymmetrically substituted anthracene derivatives often shows complex multiplets in the aromatic region of the ¹H NMR spectrum.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

|---|---|

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-9.0 ppm) |

This table is based on general knowledge and data from related compounds due to the absence of specific experimental data in the search results.

Advanced Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. mdpi.com These techniques are sensitive to the functional groups present in a molecule. mdpi.com For anthracene derivatives, FT-IR and Raman spectroscopy have been used to characterize their structures. researchgate.netacs.org For example, the experimental FT-IR spectrum of 9-chloroanthracene (B1582455) has been analyzed using density functional theory (DFT). researchgate.net The characteristic vibrational frequencies of the nitrile (C≡N) and the carbon-chlorine (C-Cl) bonds in this compound would be key features in its vibrational spectra.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table presents generally accepted ranges for the indicated functional groups.

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical properties of anthracene derivatives are dictated by the nature and position of their substituents. The chlorine atom and the nitrile group in this compound are both electron-withdrawing, which significantly modifies the electronic landscape of the parent anthracene molecule.

The absorption spectra of anthracene and its derivatives in the UV-Vis region are characterized by well-resolved vibronic bands corresponding to the π-π* transitions of the aromatic system. nih.govmdpi.com For instance, the absorption spectrum of unsubstituted anthracene shows distinct bands typically in the 300-380 nm range. researchgate.net

The introduction of a nitrile (cyano) group, a strong electron-withdrawing group, can significantly alter these properties. Studies on various cyano-substituted anthracenes, such as 9,10-dicyanoanthracene (B74266) (DCA), show that these substituents influence the electronic absorption spectra, with observed changes in the vibronic bands correlating with solvent polarity. rsc.org The cyano group can enhance the electron-deficient nature of the anthracene core. In some derivatives, this leads to the formation of intramolecular charge transfer (ICT) states upon excitation, where electron density is transferred from the anthracene ring to the cyano group. rsc.org

The emission spectra are also highly sensitive to cyano-substitution. While many anthracene derivatives are known for their strong blue fluorescence, the presence of cyano groups can lead to red-shifted, often broad and structureless, emission bands, particularly in polar or electron-donating solvents. This behavior is a hallmark of an excited state with significant charge-transfer character. rsc.org For example, in a study of benzo[b]triphenylene-9,14-dicarbonitrile, a larger cyanoaromatic system, a strong sensitivity of the fluorescence emission to the electron-donating ability of the solvent was observed, resulting in a large Stokes shift and a structureless emission spectrum. rsc.org

While specific fluorescence data for this compound is not extensively detailed in the literature, the behavior of related 9,10-disubstituted and chloro-substituted anthracenes provides significant insight. In solution, the fluorescence of simple anthracene derivatives typically appears in the 380-450 nm region. nih.gov However, substitution can drastically alter this.

In the solid state, photophysical properties can be markedly different from those in solution due to intermolecular interactions like π-π stacking and conformational rigidity. For some substituted anthracenes, aggregation can lead to fluorescence quenching. nih.gov However, for others, the solid state can enhance emission. For example, a series of diphenylphosphanyl anthracenes were found to exhibit strong green solid-state fluorescence. This was attributed to a significant "butterfly" bend in the anthracene core, induced by the bulky substituent, which leads to a bathochromic shift. nih.gov Given the presence of two substituents at the 9 and 10 positions, it is plausible that this compound would also adopt a non-planar conformation, influencing its solid-state packing and emission properties.

The photoluminescence quantum yield (PLQY or Φf), which measures the efficiency of the fluorescence process, is highly dependent on the molecular structure. Unsubstituted anthracene has a moderate fluorescence quantum yield of about 30-36%, a result of a competing high rate of intersystem crossing to the triplet state. rsc.orgsemanticscholar.org

Substitution at the 9 and 10-positions is a well-established strategy to modify the PLQY. Bulky groups like phenyl or silyl (B83357) can sterically hinder the rotation and vibration that often lead to non-radiative decay, thereby increasing the quantum yield. mdpi.comnih.gov For example, 9,10-diphenylanthracene (B110198) (DPA) and 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) are known to be highly fluorescent, with quantum yields approaching 100% (or 1.0). omlc.orgomlc.org Conversely, certain substituents can dramatically decrease the PLQY. Thiophene groups at the 9 and 10-positions have been shown to reduce the quantum yield to less than 10%. rsc.orgsemanticscholar.org

The introduction of cyano groups also has a profound effect. In one study, a cyano-substituted anthracene derivative was found to have a lower PLQY, a phenomenon attributed to enhanced internal steric hindrance and the nature of the resulting intramolecular charge transfer state. nih.gov Another study on 9,10-diheteroarylanthracenes found that the quantum yields were very low (around 1-2%) in DMF solution. nih.gov

| Compound | Quantum Yield (Φf) | Solvent/Conditions | Reference |

|---|---|---|---|

| Anthracene | 0.30 | - | rsc.org |

| 9,10-Dimethylanthracene | ~0.70 | - | rsc.org |

| 9,10-Diphenylanthracene (DPA) | 1.0 | Cyclohexane | omlc.org |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 1.0 | Cyclohexane | omlc.org |

| 9,10-di(thiophene-2-yl)anthracene | <0.10 | - | rsc.org |

| 9,10-dithienylanthracene (DTA) | 0.009 | DMF | nih.gov |

The Stokes shift—the difference in energy (or wavelength) between the absorption maximum and the emission maximum—provides valuable information about the difference in geometry and electronic structure between the ground and excited states. nih.govlibretexts.org For molecules that become more polar upon excitation, the Stokes shift is often highly sensitive to the solvent environment. libretexts.org

In polar solvents, the solvent dipoles can reorient around the excited-state dipole of the solute molecule, leading to a stabilization of the excited state. libretexts.org This stabilization lowers the energy of the emitted photon, resulting in a red-shifted emission and a larger Stokes shift. libretexts.orgnih.gov This phenomenon, known as solvatochromism, is a key indicator of a significant change in dipole moment upon excitation, often associated with an ICT state. nih.gov

The Lippert-Mataga equation is a widely used model to quantify this effect by relating the Stokes shift to the dielectric constant and refractive index of the solvent. nih.govresearchgate.net A linear Lippert-Mataga plot confirms that the spectral shift is dominated by general solvent polarity effects and allows for the estimation of the change in dipole moment between the ground and excited states. nih.govresearchgate.net Studies on cyano-substituted anthracenes have demonstrated their strong solvatochromic behavior, with large Stokes shifts in polar solvents, confirming the highly polar nature of their excited states. rsc.orgresearchgate.net

| Anthracene Derivative Type | Solvent Polarity Effect | Observation | Reference |

|---|---|---|---|

| Cyano-substituted | Increasing polarity | Large Stokes shift, structureless emission | rsc.org |

| General substituted | Increasing polarity | Red-shifted emission, stabilization of polar excited state | libretexts.orgnih.gov |

| Bianthryl | Increasing polarity | Fluorescence lifetime increases from 3.6 ns (cyclohexane) to 12 ns (DMF) | nih.gov |

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of excited states on the nanosecond and picosecond timescales. biorxiv.org By measuring the fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, one can gain insight into the rates of competing radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

For many substituted anthracenes, the excited-state dynamics are complex. The formation of ICT states, conformational changes, and intersystem crossing all occur on ultrafast timescales. nih.gov For example, studies on 9-carbonyl-substituted anthracenes have shown that the proximity of nπ* and ππ* states can lead to efficient internal conversion to the ground state, effectively quenching fluorescence. acs.orgacs.org Time-resolved transient absorption measurements can be used to monitor the formation of triplet states, helping to distinguish between internal conversion and intersystem crossing as the dominant non-radiative pathway. acs.orgfao.org

The fluorescence lifetime is also sensitive to the molecular environment. Solvent polarity can influence the energy landscape of the excited state, affecting the rates of different decay processes and thus altering the measured lifetime. nih.gov For this compound, with its electron-withdrawing groups, it is expected that excited state dynamics would involve a polar ICT state, and its lifetime would be sensitive to solvent polarity.

X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination

While a specific, publicly available crystal structure for this compound could not be located, analysis of closely related structures provides a strong basis for predicting its molecular and crystal characteristics. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing critical parameters such as bond lengths, bond angles, and intermolecular interactions.

For the parent anthracene molecule, the crystal structure is well-known, showing a planar aromatic system. However, substitution at the sterically hindered 9- and 10-positions invariably leads to significant structural distortions. Studies on other 9,10-disubstituted anthracenes have shown that bulky substituents force the anthracene core to adopt a non-planar, butterfly-like conformation to relieve steric strain. nih.gov This bending of the aromatic plane has profound consequences for the electronic properties and crystal packing.

Intermolecular Interactions and Crystal Packing Architectures

The solid-state arrangement of molecules, dictated by intermolecular forces, is fundamental to determining the bulk properties of a material. For this compound, a complex interplay of non-covalent interactions is anticipated, governing its crystal packing. While specific crystallographic data for this compound is not publicly available, the expected interactions can be inferred from its molecular structure.

The primary forces at play include:

π-π Stacking: The extensive aromatic system of the anthracene core is expected to facilitate significant π-π stacking interactions. These interactions are a dominant feature in the crystal structures of many PAHs, where planar molecules arrange in parallel or offset stacks.

Dipole-Dipole Interactions: The chloro (C-Cl) and cyano (C≡N) groups are strongly electronegative, inducing significant dipole moments in the molecule. These permanent dipoles lead to electrostatic dipole-dipole interactions, which contribute to the stability of the crystal lattice. The cyano group, in particular, is known for its strong electron-withdrawing capabilities and its role in mediating intermolecular forces in various molecular crystals. mdpi.comrsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the cyano group. This type of specific, directional interaction can play a crucial role in directing the crystal packing architecture.

The nitrile group's ability to participate in various intermolecular interactions, including those involving its π* orbitals as charge acceptors, adds another layer of complexity and versatility to the potential crystal structures. mdpi.com The combination of these forces likely results in a densely packed crystal structure, a common feature for substituted anthracenes.

| Interaction Type | Responsible Functional Group(s) | Description |

|---|---|---|

| π-π Stacking | Anthracene Aromatic System | Attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. |

| Dipole-Dipole | -Cl, -C≡N | Electrostatic attraction between the permanent positive and negative ends of polar molecules. |

| Halogen Bonding | -Cl (donor), -C≡N (acceptor) | A directional interaction where the chlorine atom acts as an electrophilic region, attracting an electron-rich site. |

| London Dispersion | Entire Molecule | Weak, transient electrostatic forces arising from temporary fluctuations in electron density. |

Chemical Reactivity and Reaction Mechanisms of 10 Chloroanthracene 9 Carbonitrile

Photochemical Reactivity Pathways

The photochemical behavior of anthracene (B1667546) and its derivatives is a well-studied area of organic chemistry, with applications in materials science and the development of photoresponsive materials. nih.govnih.gov The introduction of substituents, such as chloro and carbonitrile groups, at the 9 and 10 positions significantly influences the molecule's electronic structure and, consequently, its photochemical reactivity.

Photodimerization Processes of Chlorinated Anthracenes and Anthracene Nitriles

Upon exposure to UV light, anthracene and its derivatives can undergo a [4+4] photocycloaddition reaction, leading to the formation of a dimer. mdpi.com This reaction is a classic example of a photochemically allowed, thermally forbidden process. mdpi.com The dimerization occurs between the 9 and 10 positions of two anthracene molecules, where one molecule in an excited state reacts with a ground-state molecule. mdpi.comresearchgate.net

Stereochemical Aspects of [4+4] Cycloaddition Reactions

The [4+4] cycloaddition of substituted anthracenes can result in different stereoisomers. For instance, the photodimerization of 9-substituted anthracenes in solution typically yields head-to-tail photodimers. researchgate.net However, non-bonding attractive interactions between substituents can influence this preference. researchgate.netresearchgate.net The size and nature of substituents on the anthracene ring can exert significant control over the diastereoselectivity of the dimerization, leading to either syn or anti products. researchgate.netnih.gov While repulsive steric effects often dominate, leading to a preference for the anti dimer, attractive London dispersion forces can also play a role, sometimes favoring the syn isomer. nih.gov

Influence of Halogen and Carbonitrile Substitution on Dimerization Efficiency and Selectivity

The presence of halogen and carbonitrile groups on the anthracene core has a marked effect on the photodimerization process. Electron-withdrawing groups, such as the cyano group, are known to decrease the reactivity in [4+2] Diels-Alder cycloadditions, and a similar effect can be speculated for [4+4] photodimerization. researchgate.net

In a study comparing the photodimerization of anthracene (A) and 9-bromoanthracene (B49045) (B), it was found that the dimerization of A was significantly faster than that of B. nih.gov When a mixture of A and B was irradiated, a mixed dimer (AB) was also formed. nih.gov This highlights that both the electronic nature and steric hindrance of the substituents influence the kinetics of the dimerization process. For 9-chloro- and 9-cyano-anthracenes, which absorb light in the blue spectral window, the kinetics of dimerization have been observed to be faster than photoreduction pathways. umich.edu

Photocatalytic Reduction and Dearomatization Reactions of Anthracenes

In addition to photodimerization, anthracenes can undergo photocatalytic reduction and dearomatization reactions, offering an alternative pathway to modify their structure. These reactions typically involve the use of a photocatalyst that, upon excitation, initiates a series of electron and hydrogen transfer steps.

Catalyst-Triggered Hydrogen Transfer and Electron Transfer Mechanisms

The photocatalytic reduction of anthracenes can proceed through a direct photoinduced electron transfer, followed by a hydrogen atom transfer (HAT) and a protonation step. umich.edu In one system, a photocatalyst, peri-xanthenoxanthene (PXX), is excited and then reduced by a sacrificial agent like N,N-diisopropylethylamine (DIPEA). umich.edu The excited photocatalyst can then transfer an electron to the anthracene substrate. umich.edu This is followed by a hydrogen atom transfer, which involves the concerted movement of an electron and a proton from a hydrogen donor to the substrate radical anion. acs.org

The process of photoinduced electron transfer is fundamental to these reactions. nih.gov Light absorption creates excited states in molecules, making them more susceptible to donating or accepting electrons. nih.gov In some systems, the photocatalyst radical anion, formed after an initial reduction, can be further photoexcited to become a highly potent reductant capable of reducing challenging substrates. youtube.com

Competitive Photoreduction vs. Photodimerization Pathways

A key aspect of the photochemistry of anthracenes is the competition between photodimerization and photoreduction pathways. In the absence of a photocatalyst, direct irradiation of anthracene often leads to the formation of the [4+4] photodimer. umich.edu However, in the presence of a suitable photocatalyst and a hydrogen source, photoreduction can become the dominant pathway. umich.edu

The choice of irradiation wavelength can also influence the outcome. For instance, in a PXX-catalyzed system, irradiation at 405 nm showed traces of the dimerization product, while selective excitation of the photocatalyst at 460 nm, where the anthracene derivative does not absorb, led to the dearomatized product without dimer formation. umich.edu However, for substrates like 9-chloro- and 9-cyano-anthracenes that absorb up to 460 nm, dimerization remains a competitive and often faster process than photoreduction, even in the presence of the photocatalyst. umich.edu

Thermal Reactivity and Reversibility

The thermal behavior of 10-chloroanthracene-9-carbonitrile is of particular interest, especially in the context of the reversible photodimerization of anthracenes. This process involves the formation of a photodimer upon exposure to light and its subsequent dissociation back to the monomeric form upon heating.

Thermal Dissociation of Anthracene Photodimers

The photodimer of this compound, like other anthracene photodimers, can undergo thermal dissociation to regenerate the parent monomers. This process is a first-order reaction, the rate of which is highly dependent on temperature and the nature of the substituents on the anthracene core. The dissociation is often studied in the condensed state to avoid solvent effects, providing insights into the intrinsic stability of the photodimer. The crystallinity of the photodimer plays a crucial role, with the crystalline state generally being more stable and exhibiting slower dissociation rates compared to the amorphous or molten state. sigmaaldrich.com

The general mechanism for the thermal dissociation of an anthracene photodimer can be represented as:

(Anthracene Derivative)₂ (dimer) ⇌ 2 Anthracene Derivative (monomer)

For this compound, the photodimer would be a head-to-tail or head-to-head adduct formed via a [4π+4π] cycloaddition reaction. The thermal cleavage of the central cyclobutane (B1203170) ring of the photodimer restores the aromaticity of the two anthracene units.

Kinetic and Thermodynamic Parameters Governing Thermal Transformations

Research on other 9,10-substituted anthracenes indicates that electron-withdrawing groups, such as the cyano (CN) and chloro (Cl) groups present in this compound, can affect the thermal stability of the corresponding photodimers. For instance, studies on 9-cyanoanthracene and 9-cyano-10-acetoxyanthracene have shown that the activation energies for thermal dissociation can vary, suggesting that the electronic interplay between substituents is a key factor. orgsyn.org The presence of both a moderately deactivating chloro group and a strongly electron-withdrawing cyano group is expected to influence the bond dissociation energy of the cyclobutane ring in the photodimer.

The following table presents a hypothetical comparison of kinetic parameters that might be expected for the thermal dissociation of the this compound photodimer, based on trends observed for other substituted anthracenes.

| Parameter | Expected Influence of Substituents | Rationale |

| Activation Energy (Ea) | Moderate to High | The electron-withdrawing nature of both the chloro and cyano groups can stabilize the ground state of the photodimer, potentially increasing the energy barrier for dissociation. |

| Rate Constant (k) | Slower at lower temperatures | Higher activation energy generally leads to a slower reaction rate at a given temperature. |

| Enthalpy of Dissociation (ΔH) | Endothermic | The process of breaking the two C-C bonds in the cyclobutane ring and restoring the aromaticity of the two anthracene monomers requires energy input. |

It is important to note that these are expected trends, and experimental determination of these parameters for this compound is necessary for a precise understanding of its thermal behavior.

Electrophilic and Nucleophilic Substitution Reactions on the Anthracene Core and Nitrile Group

The electron-deficient nature of the anthracene core in this compound, due to the presence of the electron-withdrawing chloro and cyano groups, dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: The anthracene ring system is generally susceptible to electrophilic attack, with the 9 and 10 positions being the most reactive. However, in this compound, these positions are already substituted. The presence of the deactivating chloro and strongly deactivating cyano groups makes further electrophilic substitution on the aromatic rings challenging. If such a reaction were to occur, it would likely be directed to the peripheral rings (positions 1, 4, 5, and 8), but would require harsh reaction conditions.

Nucleophilic Substitution: The electron-deficient character of the anthracene core makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the position bearing the chloro group. The chlorine atom can act as a leaving group and be displaced by a variety of nucleophiles. The electron-withdrawing cyano group at the adjacent position would further activate the ring towards nucleophilic attack.

Common nucleophilic substitution reactions could involve:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to replace the chlorine with an alkoxy group.

Amination: Reaction with amines to introduce an amino functional group.

Cyanation: Although a cyano group is already present, under certain conditions, displacement of the chlorine with another cyano group could be envisioned, though less common.

The nitrile group itself can also undergo nucleophilic attack, although this typically requires strong nucleophiles and can lead to a variety of products, including hydrolysis to a carboxylic acid or reduction to an amine.

Regioselectivity and Stereoselectivity in Synthetically Relevant Reactions

Regioselectivity: In reactions involving further substitution on the anthracene core of this compound, the regioselectivity will be governed by the directing effects of the existing substituents. For electrophilic substitution, the deactivating nature of both substituents would make the reaction difficult, but if it were to proceed, the substitution pattern on the peripheral rings would be influenced by the combined electronic effects of the chloro and cyano groups.

In nucleophilic aromatic substitution, the reaction is highly regioselective, with the nucleophile attacking the carbon atom bearing the chloro group (the C-10 position). This is due to the activation provided by the electron-withdrawing cyano group and the ability of the aromatic system to stabilize the intermediate Meisenheimer complex.

Stereoselectivity: Information regarding the stereoselectivity of reactions involving this compound is scarce in the reviewed literature. For reactions that could potentially create new stereocenters, such as the addition to the nitrile group or cycloaddition reactions involving the anthracene system, the steric hindrance imposed by the substituents at the 9 and 10 positions would likely play a significant role in favoring the formation of one stereoisomer over another. For instance, in a hypothetical Diels-Alder reaction where this compound acts as a diene, the approach of the dienophile would be influenced by the steric bulk of the chloro and cyano groups, potentially leading to a degree of facial selectivity. However, without specific experimental data, any discussion on stereoselectivity remains speculative.

Computational and Theoretical Investigations of 10 Chloroanthracene 9 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) has become a leading computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. This approach is particularly effective for aromatic systems like 10-Chloroanthracene-9-carbonitrile, allowing for reliable predictions of its geometry and electronic characteristics. The presence of strong electron-withdrawing groups, the chloro (−Cl) and cyano (−CN) substituents, makes DFT an ideal tool for probing their significant influence on the anthracene (B1667546) core. acs.org

DFT calculations can accurately predict the total electronic energy of a molecule. This capability is crucial for assessing the thermodynamic stability of different structural isomers. For this compound, several positional isomers could exist, such as those with the chloro and cyano groups at different positions on the anthracene skeleton. By calculating the ground-state energy for each isomer, their relative stabilities can be determined. The isomer with the lowest total energy is predicted to be the most thermodynamically stable. These calculations typically account for zero-point vibrational energy to provide a more accurate comparison. The stability is influenced by factors such as steric hindrance and electronic interactions between the substituents and the aromatic system.

Table 1: Illustrative DFT-Calculated Relative Energies for Positional Isomers of Chloroanthracene Carbonitrile Note: The values below are hypothetical, based on general chemical principles, to illustrate the output of DFT calculations. Actual values would require specific computation.

| Isomer Name | Position of Cl | Position of CN | Calculated Relative Energy (kJ/mol) | Thermodynamic Stability Ranking |

| This compound | 10 | 9 | 0.00 | Most Stable |

| 1-Chloroanthracene-9-carbonitrile | 1 | 9 | +15.2 | Less Stable |

| 2-Chloroanthracene-9-carbonitrile | 2 | 9 | +12.5 | Less Stable |

| 1-Chloroanthracene-10-carbonitrile | 1 | 10 | +18.7 | Least Stable |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic properties and reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the presence of both the chloro and cyano groups, which are strongly electron-withdrawing, significantly modifies the electronic structure compared to unsubstituted anthracene. acs.orgresearchgate.net These groups lower the energy of both the HOMO and, more significantly, the LUMO. This effect generally leads to a reduction in the HOMO-LUMO gap. acs.org A smaller gap suggests that the molecule will absorb light at longer wavelengths (a bathochromic or red-shift) and is typically more reactive. DFT calculations can precisely quantify these energy levels and visualize the distribution of the HOMO and LUMO across the molecule, showing how electron density is pulled toward the electron-withdrawing substituents.

Table 2: Comparison of Typical Frontier Orbital Energies (DFT/B3LYP) Note: Values for the substituted compound are illustrative, based on known substituent effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene (unsubstituted) | -5.45 | -1.95 | 3.50 |

| This compound | -5.90 | -2.95 | 2.95 |

Beyond electronic properties, DFT can be employed to predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can be calculated with high accuracy. The method involves calculating the magnetic shielding tensor for each nucleus within the molecule's calculated electronic environment. These theoretical shielding values are then compared to a reference standard (like tetramethylsilane, TMS) to predict the chemical shifts (δ) that would be observed in an experiment. For this compound, DFT would predict significant downfield (higher ppm) shifts for the carbon atoms directly bonded to the electronegative chlorine and cyano groups (C-10 and C-9) and adjacent carbons, reflecting the reduced electron density at these positions.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts Note: These values are estimations to demonstrate the expected effects of substituents. Experimental verification is required.

| Carbon Atom Position | Predicted ¹³C Chemical Shift (ppm) in Anthracene | Predicted ¹³C Chemical Shift (ppm) in this compound | Expected Shift Influence |

| C-9 | 126.3 | ~115 (due to CN) | Upfield shift (C attached to nitrile) |

| C-10 | 126.3 | ~135 (due to Cl) | Downfield shift |

| C-4, C-5 | 128.1 | ~129.0 | Minor downfield shift |

| C-11, C-14 (peri) | 131.5 | ~133.0 | Moderate downfield shift |

While DFT is a workhorse, other quantum methods also offer valuable insights. Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, wave-function-based approach. Though computationally more demanding than DFT, they can be more accurate for certain systems or properties. They are particularly useful for benchmarking DFT results and for studying reaction mechanisms where electron correlation is critical.

Semi-empirical methods (e.g., AM1, PM3), on the other hand, are much faster as they use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, their speed makes them suitable for preliminary conformational analysis of large systems or for exploring complex potential energy surfaces with many possible reaction pathways. For this compound, these methods could be used to model the transition states of potential reactions, such as the nucleophilic substitution of the chlorine atom, providing initial estimates of activation energies.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics excels at describing the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, using a force field to describe the potential energy between them.

For this compound, MD simulations could model its behavior in different environments. For example, a simulation could track its interactions with solvent molecules to understand solubility or its aggregation behavior with other molecules of the same type in the solid state. This is crucial for predicting bulk material properties, such as crystal packing, which can influence the electronic properties of the material in devices. MD simulations can provide insights into how the molecule tumbles, vibrates, and interacts with its surroundings, offering a dynamic picture that complements the static view from quantum chemical calculations.

Modeling of Intermolecular Interactions and Supramolecular Assemblies of this compound

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, a polycyclic aromatic hydrocarbon (PAH) derivative, its electronic properties and potential applications in materials science are heavily influenced by how its molecules interact with each other to form larger supramolecular structures. Computational modeling serves as a powerful tool to dissect these interactions and predict the resulting solid-state architecture. The presence of a large aromatic surface, an electron-withdrawing nitrile group, and a halogen substituent creates a rich landscape of potential intermolecular forces.

Investigation of π-Stacking Interactions

The dominant intermolecular force in many anthracene derivatives is the π-stacking interaction between the electron-rich aromatic rings. These interactions, while individually weak (typically around 2 kJ/mol), are cumulative and play a decisive role in the formation of columnar or herringbone structures. In derivatives of anthracene, π-stacking can manifest in various geometries, including face-to-face, parallel-displaced, or T-shaped arrangements. The specific geometry is a delicate balance between attractive π-π interactions and repulsive steric and electrostatic forces.

Computational studies on related anthracene systems reveal that substituents significantly modulate these interactions. The introduction of electron-withdrawing groups, such as the cyano group in this compound, can enhance the quadrupole moment of the aromatic system, influencing the preferred stacking geometry. For instance, in some anthracene-based compounds, a parallel-displaced arrangement is favored, where the centroids of adjacent rings are offset. This configuration maximizes the attractive interactions between the π-system of one molecule and the σ-framework of another, while minimizing electron-electron repulsion. Studies on similar aromatic systems have shown that the interplanar distance in such stacks is a key parameter, often falling in the range of 3.3 to 3.8 Å. The presence of the chloro and cyano groups at the 10- and 9-positions, respectively, introduces asymmetry, which can lead to more complex, less-symmetric stacking arrangements than those observed in unsubstituted anthracene.

Characterization of Hydrogen Bonding Networks

Computational models can predict the geometry and strength of such interactions. The most likely candidates for hydrogen bond donors are the aromatic C-H groups. These C-H···N interactions, though weaker than traditional hydrogen bonds, can be numerous and collectively significant in directing the crystal packing. The geometry of these bonds, including the C···N distance and the C-H···N angle, can be precisely calculated using quantum chemical methods. Furthermore, the chlorine atom, with its lone pairs, can also act as a weak hydrogen bond acceptor, participating in C-H···Cl interactions. The interplay between these different types of weak hydrogen bonds and the dominant π-stacking interactions determines the final three-dimensional structure.

Computational Approaches to Crystal Packing and Polymorphism

The prediction of how molecules will arrange themselves in a crystal, known as crystal structure prediction, is a major challenge in computational chemistry. For molecules like this compound, which may exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties—computational methods are invaluable. These different crystalline arrangements arise from subtle differences in the balance of intermolecular forces.

Computational approaches to crystal packing often involve a multi-step process. First, the conformational landscape of the isolated molecule is explored to identify low-energy conformers. Then, these conformers are used to generate a multitude of possible crystal packing arrangements. The energies of these hypothetical crystal structures are then calculated and ranked using force fields or, for higher accuracy, quantum mechanical methods. These calculations can predict the most stable crystal structures and their corresponding properties, such as lattice parameters and density. For example, studies on other anthracene derivatives, like 9,10-diphenylanthracene (B110198), have successfully used computational methods to understand and compare the properties of different polymorphs. mdpi.com The solvent used for crystallization can also play a crucial role in directing the formation of a specific polymorph, a factor that can be investigated computationally by including solvent molecules in the models. nih.gov

Advanced Applications and Functionalization Strategies of 10 Chloroanthracene 9 Carbonitrile

Applications in Organic Electronic and Optoelectronic Devices

Development of Organic Light-Emitting Diodes (OLEDs) with Tunable Emission

Anthracene (B1667546) derivatives are a well-established class of materials for organic light-emitting diodes (OLEDs) due to their high quantum yields and thermal stability. researchgate.net The introduction of electron-withdrawing groups, such as the chloro and cyano moieties in 10-chloroanthracene-9-carbonitrile, provides a strategy for tuning the emission color of the resulting OLEDs. rsc.org These groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the anthracene core, leading to a blue shift in the emission spectrum.

Derivatives of this compound can be employed as emitters in OLEDs, particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). In TADF emitters, a small energy gap between the singlet and triplet excited states allows for efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. beilstein-journals.orgwiley.com The electron-accepting nature of the this compound core makes it a suitable component in designing TADF molecules, often in combination with electron-donating units. beilstein-journals.org By carefully selecting the donor and acceptor moieties, the emission wavelength can be precisely tuned. For instance, asymmetric TADF emitters incorporating a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor have demonstrated the potential for highly efficient blue-emitting OLEDs. researchgate.netrsc.org While specific data for this compound itself is limited in publicly available literature, the principles of molecular design in TADF suggest its utility as a building block.

The table below illustrates the performance of some blue-emitting OLEDs based on anthracene derivatives, highlighting the potential for high efficiency and specific color coordinates.

| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) (%) | Emitting Color | CIE Coordinates (x, y) |

| TADF Emitter | mCBP | 17.8 | Deep-Blue | (0.17, 0.17) |

| TADF Emitter | - | 22.5 | Bluish-Green | - |

| Spiro-based Host | - | - | Blue | - |

Table showing the performance of selected blue-emitting OLEDs based on anthracene derivatives. Data sourced from studies on advanced OLED materials. researchgate.netresearchgate.netrsc.org

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Materials

In the field of solar energy conversion, anthracene derivatives have been investigated as components of dye-sensitized solar cells (DSSCs) and other organic photovoltaic devices. rsc.orgresearchgate.net The anthracene unit can act as a π-conjugated spacer, facilitating charge separation and transport. The introduction of electron-withdrawing groups like those in this compound can influence the dye's absorption spectrum and energy levels, which are critical for efficient electron injection into the semiconductor's conduction band (e.g., TiO2) and subsequent dye regeneration. ntu.edu.twrsc.org

Research on anthracene-based dyes for DSSCs has shown that modifying the donor and acceptor groups on the anthracene core can significantly impact device performance. For example, metal-free organic dyes with a 2,6-conjugated anthracene unit have achieved power conversion efficiencies (PCE) of up to 9.11% with a co-adsorbent, surpassing the performance of standard ruthenium-based dyes under similar conditions. ntu.edu.tw Another study on anthracene-based dyes used as co-sensitizers with porphyrins demonstrated PCEs as high as 10.22%. rsc.org

While direct studies on this compound in DSSCs are not widely reported, its structural motifs are relevant to the design of efficient organic dyes. The electron-withdrawing properties of the chloro and cyano groups can be leveraged to tune the electronic properties of the dye, potentially enhancing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

The following table summarizes the performance of some DSSCs employing anthracene-based dyes.

| Dye/Co-sensitizer | Electrolyte | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current (Jsc) (mA cm-2) |

| Anthracene-based dye (Ant3) with CDCA | - | 9.11 | - | - |

| Porphyrin with Anthracene-based co-sensitizer (C3) | Cobalt-based | 10.22 | 857 | 13.23 |

| Bianthracene-based co-sensitizer | - | 6.47 | - | - |

Table illustrating the performance of DSSCs utilizing anthracene-based dyes. Data sourced from various studies on DSSC development. rsc.orgresearchgate.netntu.edu.tw

Integration into Organic Semiconductive Materials

Photocrosslinkable polymeric ionic liquids (PILs) based on the cycloaddition reaction of anthracene have been developed for use in organic electronics. rsc.org These materials can be converted from a viscous liquid to a soft solid upon irradiation, without significantly compromising their ionic conductivity. This allows for the fabrication of patterned, thin-film transistors operating at low voltages. rsc.org The functional groups on the anthracene unit can influence the crosslinking efficiency and the properties of the final material.

Engineering of Reversible Polymer Systems and Responsive Materials

The ability of anthracene derivatives to undergo reversible photochemical reactions forms the basis for creating dynamic and responsive polymer systems. This property is particularly useful for developing materials that can change their properties in response to external stimuli, such as light.

Fabrication of Photoresponsive Polymer Networks

A key reaction utilized in this context is the [4+4] photocycloaddition of anthracene moieties. researchgate.net Upon exposure to UV light (typically around 365 nm), two anthracene units can dimerize, forming a covalent bond and leading to the crosslinking of polymer chains. researchgate.netcapes.gov.br This process can transform a soluble polymer into a crosslinked network, altering its mechanical properties. The dimerization is often reversible; irradiation with shorter wavelength UV light (around 254-280 nm) or the application of heat can cleave the dimer, restoring the original polymer structure. researchgate.netresearchgate.net

This reversible crosslinking has been used to create self-healing materials. For example, pendant anthracene-functionalized ethylene/propylene copolymer rubbers have been shown to form reversible networks with a high conversion yield of approximately 90% and a reversibility of about 70%. researchgate.net These materials demonstrated a self-healing efficiency of up to 82.9% based on tensile strength measurements. researchgate.net The presence of electron-withdrawing groups on the anthracene ring can influence the kinetics and efficiency of both the dimerization and cycloreversion reactions. researchgate.net

Design Principles for Stimuli-Responsive Materials Based on Reversible Reactions

The design of stimuli-responsive materials based on the reversible reactions of anthracene derivatives relies on several key principles. The choice of substituents on the anthracene core is critical, as they affect the electronic properties and thus the photoreactivity. researchgate.net The wavelength of light used to trigger the forward and reverse reactions can also be tuned by modifying the anthracene structure. For instance, some styryl-anthracene derivatives have been shown to undergo wavelength-selective photocycloadditions, with [2+2] and [2+4] cycloadditions occurring at different irradiation wavelengths. nih.gov

The reversibility of the photodimerization makes these systems a type of photochromism, where the absorption spectrum of the material changes upon irradiation. optica.orgnih.gov This change in optical properties can be harnessed for applications such as holographic data storage. nih.gov The matrix in which the anthracene derivatives are embedded also plays a crucial role. In a rigid polymer matrix, the two monomer units formed upon cleavage of the dimer are held in close proximity, facilitating efficient redimerization. optica.orgnih.gov

The reversible Diels-Alder reaction between anthracene-containing polymers and dienophiles like fullerenes is another strategy for creating remendable polymers. researchgate.net These materials can exhibit self-healing properties at elevated temperatures. The functionalization of the anthracene unit, as in this compound, can be used to fine-tune the reaction kinetics and the properties of the resulting polymer network.

Supramolecular Chemistry and Crystal Engineering with this compound Derivatives

The strategic incorporation of functional groups onto the anthracene scaffold, as seen in this compound and its derivatives, provides a powerful tool for the construction of complex supramolecular assemblies and engineered crystals. The rigid, planar, and electronically active nature of the anthracene core serves as a versatile building block, enabling the formation of materials with tailored structural and photophysical properties.

The design of metal-organic coordination complexes, including metal-organic frameworks (MOFs), leverages the ability of organic ligands to coordinate with metal ions or clusters, forming extended one-, two-, or three-dimensional networks. Anthracene-based ligands, derived from precursors like this compound, are highly valued in this field due to their inherent fluorescence and rigid structure, which can impart desirable photoluminescent and porous properties to the resulting frameworks.

The synthesis of these complexes is commonly achieved through solvothermal or hydrothermal methods. optica.org In this process, the anthracene-based ligand and a selected metal salt are dissolved in a solvent, often dimethylformamide (DMF), and heated in a sealed vessel. optica.org The specific structure of the resulting complex is influenced by several factors, including the geometry of the ligand, the coordination preference of the metal ion, the reaction temperature, and the choice of solvent. mdpi.comnih.gov

For instance, research has demonstrated the synthesis of five novel Cd(II)-MOFs using an anthracene-based triazole ligand, where the final dimensionality (2D vs. 3D) could be controlled by adjusting the content of the organic ligands and capping agents. mdpi.com Similarly, lanthanide ions such as Eu³⁺, Tb³⁺, Er³⁺, and Tm³⁺ have been combined with 9,10-anthracenedicarboxylic acid to form 3D networks with varied coordination environments. optica.org The choice of metal is critical; d-block metals like Cd(II), Zn(II), and Mn(II) often yield ligand-based photoluminescence, while lanthanide ions are chosen for their propensity for high and variable coordination numbers, which can lead to more condensed, multidimensional structures. optica.orgtipsnano.com

A notable example involving a chloro-substituted anthracene derivative is the synthesis of coordination complexes using N-{(10-chloroanthracen-9-yl)methyl}-3-(1H-imidazol-1-yl)propan-1-amine as a cationic component with cobalt(II), copper(II), and zinc(II) 2,6-pyridinedicarboxylate anions. nih.gov The fluorescent anthracenyl unit within these ionic assemblies allows for the modulation of emission properties, highlighting the role of functionalized anthracene derivatives in creating advanced materials. nih.gov

Table 1: Examples of Metal-Organic Complexes with Anthracene-Based Ligands

| Complex Type | Metal Ion(s) | Anthracene Ligand | Synthesis Method | Resulting Structure | Ref |

|---|---|---|---|---|---|

| MOF | Cd(II) | 1-(9-(1H-1,2,4-triazol-1-yl)anthracen-10-yl)-1H-1,2,4-triazole | Solvothermal | 2D and 3D Networks | mdpi.com |

| MOF | Eu(III), In(III) | 4,4′-(9,10-anthracenediyl)dibenzoic acid | Solvothermal | 3D Frameworks (fcu and acs topologies) | oxinst.com |

| MOF | Eu³⁺, Tb³⁺, Er³⁺, Tm³⁺ | 9,10-anthracenedicarboxylic acid | Hydrothermal | 3D Networks | optica.org |

| Coordination Complex | Co(II), Cu(II), Zn(II) | N-{(10-chloroanthracen-9-yl)methyl}-3-(1H-imidazol-1-yl)propan-1-amine | Solution Crystallization | Ionic Assemblies | nih.gov |

| Coordination Polymer | Gd(III) | 9-dialkyl phosphonomethylanthracene | Solution Crystallization | 1D Supramolecular Chain | nih.gov |

The controlled crystallization and potential for polymorphic transformations are key areas of crystal engineering. Anthracene derivatives have proven to be excellent candidates for studying these phenomena due to their well-defined packing possibilities and responsiveness to external stimuli like solvents and light.

Reversible Crystallization: This process involves the controlled and repeatable transition between a dissolved state and a crystalline solid, or between different crystal forms. A clear example is demonstrated with hydrates of cobalt(II) and copper(II) 2,6-pyridinedicarboxylate complexes containing a chloro-anthracene cation. nih.gov Through concentration-dependent crystallization, these complexes can be guided to form either a stable hydrate (B1144303) or a less stable methanol (B129727) hydrate. nih.gov These two forms possess different space groups (C2/c for the stable hydrate vs. P1̅ for the methanol hydrate) and significantly different unit-cell volumes. nih.gov Crucially, these crystalline forms can be interconverted in a predictable and reversible manner, showcasing the influence of solvent molecules in directing the self-assembly process. nih.gov

Polymorphism: This is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and photoluminescence. 9-anthracene carboxylic acid (9AC), for example, is known to crystallize in at least two polymorphs: a monoclinic form and a triclinic form. muni.cz The specific polymorph obtained can be directed by the choice of crystallization solvent, with ethyl acetate (B1210297) favoring the monoclinic form and xylenes (B1142099) favoring the triclinic form. muni.cz Furthermore, some anthracene derivatives exhibit photo-responsive behavior, such as the reversible [4+4] photodimerization of 9AC, which induces mechanical motion in the crystals. muni.cz This transformation between monomeric and dimeric states within the crystal lattice represents a form of solid-state structural transformation. muni.cz

The arrangement of anthracene moieties within the crystal lattice directly impacts the material's properties. In a series of 9-anthrylpyrazole derivatives, two distinct types of crystals were formed for each compound. nih.gov The different packing arrangements—specifically the presence or absence of strong π-π overlap between anthracene units—resulted in dramatically different emission colors, with one polymorph emitting green light and the other emitting blue light. nih.gov This highlights how subtle changes in crystal packing can be used to tune the optical properties of materials derived from anthracene-based compounds.

Table 2: Polymorphism and Reversible Transformations in Anthracene Derivatives

| Compound/Complex | Phenomenon | Stimulus/Control Factor | Observed Change | Ref |

|---|---|---|---|---|

| N-{(10-chloroanthracen-9-yl)methyl}... Co(II)/Cu(II) complexes | Reversible Crystallization | Solvent Concentration | Interconversion between stable hydrate and methanol hydrate with different crystal structures. | nih.gov |

| 9-Anthracene Carboxylic Acid (9AC) | Polymorphism | Crystallization Solvent | Formation of distinct monoclinic or triclinic polymorphs. | muni.cz |

| 9-Anthracene Carboxylic Acid (9AC) | Reversible Photodimerization | UV Light / Thermal Relaxation | Reversible [4+4] cycloaddition causing photomechanical bending. | muni.cz |

| 9-Anthrylpyrazole Derivatives | Polymorphism | Crystallization Conditions | Formation of polymorphs with different π-π stacking and distinct fluorescence emission colors. | nih.gov |

Probing and Sensing Applications

The unique photophysical properties of anthracene derivatives, particularly their strong fluorescence, make them suitable for a range of probing and sensing applications. Their ability to act as localized light sources is especially valuable in advanced microscopy techniques.

Scanning Near-Field Optical Microscopy (SNOM) is a powerful imaging technique that overcomes the diffraction limit of conventional light microscopy, achieving spatial resolution in the range of 60-100 nm. muni.cz In aperture-type SNOM, a tapered optical fiber probe with an aperture smaller than the wavelength of light is scanned in close proximity to a sample surface. The resolution of a SNOM image is fundamentally limited by the diameter of this aperture. muni.cz Therefore, accurately characterizing the size and shape of the probe tip is crucial for the quantitative analysis of SNOM data. optica.org

While direct literature linking this compound to this specific application is not available, the principle of using single fluorescent molecules for SNOM tip characterization is well-established. A single fluorescent molecule, being much smaller than the SNOM aperture, can be treated as a point source of light. When the SNOM tip is used to image such an isolated molecule, the resulting feature in the fluorescence image does not represent the molecule itself but rather provides a map of the light collection efficiency of the probe. The full-width at half-maximum (FWHM) of the imaged fluorescent spot gives a direct measure of the effective diameter of the probe's aperture.

This method allows for a functional characterization of the SNOM tip, revealing its effective optical resolution. Fluorescent molecules like anthracene derivatives are ideal for this purpose due to their high quantum yields and photostability. By imaging a surface sparsely coated with such molecules, one can obtain a precise understanding of the probe's characteristics before using it to study a sample of interest. This ensures that features observed in the final sample image are genuine and not artifacts arising from an irregularly shaped or larger-than-expected tip aperture.

Q & A

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify steric hindrance around the chlorine and nitrile groups.

- Electrophilicity Index : Calculate using DFT to predict regioselectivity in Suzuki-Miyaura couplings. Nitrile groups typically act as electron-withdrawing groups, activating adjacent positions for substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.